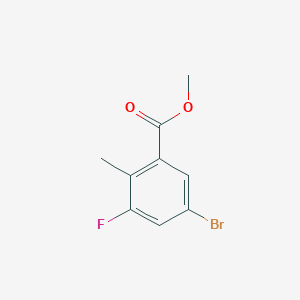

Methyl 5-bromo-3-fluoro-2-methylbenzoate

Description

Significance of Functionalized Aromatic Systems in Advanced Chemical Research

Functionalized aromatic systems are fundamental structural motifs in a multitude of chemical disciplines, including medicinal chemistry, materials science, and agrochemistry. The precise arrangement of substituents on a benzene (B151609) ring can profoundly influence a molecule's physical, chemical, and biological properties. The introduction of various functional groups allows for the fine-tuning of characteristics such as reactivity, solubility, and intermolecular interactions. This level of molecular control is paramount in the development of new pharmaceuticals, advanced polymers, and other high-value chemical entities. The strategic synthesis of polysubstituted arenes is, therefore, a central focus of advanced chemical research, driving the discovery of novel compounds with tailored functions.

Role of Halogenated Aromatic Esters as Key Synthetic Intermediates and Scaffolds

Within the broader category of functionalized aromatics, halogenated aromatic esters serve as exceptionally versatile synthetic intermediates. The ester moiety can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, providing a gateway to a wide range of molecular architectures. The halogen substituents (fluorine, chlorine, bromine, iodine) act as valuable handles for further chemical modification. They are particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes halogenated aromatic esters powerful building blocks for the construction of complex molecular frameworks.

Contextualization of Methyl 5-bromo-3-fluoro-2-methylbenzoate within the Realm of Highly Substituted Aromatics

This compound is a prime example of a highly substituted aromatic compound. Its structure features a benzene ring adorned with four different substituents: a methyl group, a fluorine atom, a bromine atom, and a methyl ester group. This dense functionalization makes it a valuable precursor for the synthesis of complex target molecules. The presence of both bromine and fluorine is particularly noteworthy, as these halogens can exhibit differential reactivity, allowing for selective, stepwise modifications of the aromatic core. The specific substitution pattern of this compound offers a unique scaffold for the elaboration into more complex structures, making it a compound of interest for synthetic chemists.

Scope and Objectives of Academic Inquiry into this compound

While extensive, peer-reviewed academic studies detailing the specific applications of this compound are not widely available in the public domain, its importance can be inferred from its commercial availability as a research chemical and the existence of patents for its synthesis. The primary objective of academic and industrial inquiry into compounds of this nature is typically to utilize them as building blocks in the synthesis of novel, high-value molecules. Research efforts would likely focus on leveraging the reactivity of the bromo and fluoro substituents, as well as the methyl ester group, to construct more elaborate chemical structures with potential applications in fields such as pharmaceuticals and agrochemicals. The synthesis of this compound itself represents a chemical challenge due to the need for regioselective control of the substitution pattern on the aromatic ring.

Detailed Research Findings

Chemical and Physical Properties

This compound is a compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . chemscene.com It is typically available as a solid or semi-solid substance and is recommended to be stored at room temperature in a dry, sealed container. sigmaaldrich.com

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 1805501-44-3 | chemscene.com |

| Molecular Formula | C₉H₈BrFO₂ | chemscene.com |

| Molecular Weight | 247.06 g/mol | chemscene.com |

| Physical Form | Solid or Semi-solid | sigmaaldrich.com |

| Storage | Room temperature, sealed in dry | sigmaaldrich.com |

Synthesis of this compound

A patented method for the preparation of this compound has been described. google.com The synthesis involves the reaction of methyl 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452) in a suitable solvent. google.com The subsequent workup and purification yield the desired product. google.com This synthetic route highlights the chemical transformations required to introduce the fluoro substituent onto the pre-functionalized aromatic ring.

Another general approach to synthesizing similar compounds, such as methyl 3-bromo-5-fluoro-2-methylbenzoate, involves the esterification of the corresponding carboxylic acid (2-methyl-3-bromo-5-fluorobenzoic acid) with methanol (B129727) in the presence of a reagent like thionyl chloride. chemicalbook.com The starting carboxylic acid can be prepared by the bromination of a fluorinated methylbenzoic acid derivative using a brominating agent such as N-Bromosuccinimide (NBS) in sulfuric acid. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVRALFYMUTHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 3 Fluoro 2 Methylbenzoate and Analogues

Precursor Synthesis Strategies for 5-bromo-3-fluoro-2-methylbenzoic Acid

The foundational step in synthesizing the target ester is the preparation of its carboxylic acid precursor, 5-bromo-3-fluoro-2-methylbenzoic acid. This requires carefully orchestrated methods to install the bromo, fluoro, and methyl groups at the desired 2, 3, and 5 positions relative to the carboxylic acid function.

The functionalization of benzoic acid scaffolds with halogen and alkyl groups can be accomplished through a variety of synthetic methods. The choice of reaction depends on the desired regiochemistry and the nature of the substituents already present on the aromatic ring.

Halogenation: Electrophilic aromatic substitution is a primary method for introducing halogen atoms onto a benzene (B151609) ring. The reactivity and orientation of the incoming halogen are dictated by the directing effects of the existing substituents. For instance, the carboxyl group is a deactivating, meta-directing group, while alkyl groups are activating, ortho-, para-directing.

Common halogenating agents include:

Brominating Agents: Molecular bromine (Br₂) often used with a Lewis acid catalyst, and N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine suitable for various substrates. guidechem.comgoogle.com

Chlorinating Agents: Molecular chlorine (Cl₂) and reagents like N-chlorosuccinimide (NCS). google.com

Iodinating Agents: Molecular iodine (I₂), which is less reactive and often requires an oxidizing agent, or N-iodosuccinimide (NIS).

A patented method for producing 2-halogenated benzoic acids involves reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity. google.com

| Halogenating Agent | Typical Application | Reference |

| N-Bromosuccinimide (NBS) | Mild bromination of activated or moderately deactivated rings. | guidechem.comgoogle.com |

| Molecular Bromine (Br₂) | General purpose bromination, often requires a Lewis acid catalyst. | google.com |

| N-Chlorosuccinimide (NCS) | Mild chlorination of aromatic compounds. | google.com |

| Molecular Iodine (I₂) | Iodination, often in the presence of an oxidizing agent. | google.com |

Alkylation: Introducing alkyl groups can be more challenging due to potential rearrangements under classical Friedel-Crafts conditions. Modern methods often rely on transition-metal-catalyzed C-H activation, where a directing group on the substrate guides the alkylation to a specific position. The carboxylate group of benzoic acid can serve as an effective directing group for ortho-functionalization, including methylation. researchgate.net Iridium-catalyzed C-H activation has been specifically reported for the ortho-methylation of benzoic acids. nih.gov

Achieving the precise 5-bromo-3-fluoro-2-methyl substitution pattern requires sophisticated control over the reaction sequence. Regioselectivity is governed by the electronic and steric properties of the substituents and the use of directing groups. nih.gov

The carboxylate moiety is an excellent directing group in transition-metal-catalyzed C-H activation, primarily facilitating functionalization at the ortho position. researchgate.net This strategy is powerful for introducing substituents next to the carboxylic acid, as seen in rhodium- and iridium-catalyzed reactions that achieve regioselective C-H bond cleavage. acs.org For positions that are not easily accessible through the directing effect of one group alone, a multi-step synthesis is employed. This involves starting with a precursor that already contains some of the desired substituents, which then electronically and sterically guide the subsequent additions.

For a complex substitution pattern like that of 5-bromo-3-fluoro-2-methylbenzoic acid, the synthesis would likely start from a pre-functionalized benzoic acid, such as 3-fluoro-2-methylbenzoic acid or 5-bromo-3-fluorobenzoic acid, and the final substituent would be introduced via a regioselective reaction that is controlled by the combined directing effects of the groups already on the ring.

Esterification Protocols for Methyl 5-bromo-3-fluoro-2-methylbenzoate

Once the precursor, 5-bromo-3-fluoro-2-methylbenzoic acid, has been synthesized, the final step is its conversion into the methyl ester. This is typically achieved through esterification, a fundamental reaction in organic chemistry.

Fischer-Speier esterification is the most traditional method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst. numberanalytics.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted toward the products. libretexts.org This is typically done by using a large excess of the alcohol (in this case, methanol) or by removing the water that is formed as a byproduct. libretexts.orgusm.my

The mechanism of Fischer esterification involves several key steps: libretexts.orgmasterorganicchemistry.comyoutube.com

Protonation: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

A significant challenge in the esterification of 2-substituted (ortho-substituted) benzoic acids, such as 5-bromo-3-fluoro-2-methylbenzoic acid, is steric hindrance. researchgate.net The substituent adjacent to the carboxylic acid group can impede the approach of the alcohol nucleophile, slowing down the reaction rate. researchgate.net

To overcome the limitations of classical Fischer esterification, such as harsh conditions and difficult work-ups, modern catalytic approaches have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis. nih.gov

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. While traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, other catalysts have been developed. researchgate.netresearchgate.net One notable example is N-bromosuccinimide (NBS), which has been shown to be an efficient, metal-free catalyst for the direct esterification of substituted aryl carboxylic acids under mild conditions. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. They offer significant advantages, including easier separation from the reaction product, potential for recycling, and reduced corrosion and environmental impact. mdpi.com

Several solid acid catalysts have proven effective for the esterification of benzoic acids and their derivatives:

Graphene Oxide: This material can serve as an efficient and reusable heterogeneous acid catalyst for the esterification of a wide range of aliphatic and aromatic acids. organic-chemistry.org

Modified Clays: Phosphoric acid-modified Montmorillonite K-10 clay is an effective solid acid catalyst for esterification reactions under solvent-free conditions. ijstr.orgepa.gov

Polymeric Resins: Ion-exchange resins like Dowex 50WX and Amberlyst 15, as well as styrene-divinylbenzene acid resins, are used as solid acid catalysts. researchgate.netmdpi.com

Other Solid Acids: While not specifically cited for the target molecule, solid acids based on zirconia and titania (Zr/Ti) are known in the field of heterogeneous acid catalysis. More specifically, a catalyst derived from Ti₃AlC₂ ceramic has shown high activity for the esterification of benzoic acid. researchgate.net

The choice between homogeneous and heterogeneous catalysis often involves a trade-off between the high activity sometimes seen with homogeneous catalysts and the operational simplicity and sustainability offered by heterogeneous systems. nih.gov

| Catalyst Type | Example(s) | Key Advantages | Reference(s) |

| Homogeneous | H₂SO₄, HCl, N-Bromosuccinimide (NBS) | Often high reaction rates. | researchgate.netnih.gov |

| Heterogeneous | Graphene Oxide | Reusable, environmentally friendly. | organic-chemistry.org |

| Modified Montmorillonite K10 | Effective under solvent-free conditions, reusable. | ijstr.orgepa.gov | |

| Polymeric Resins (e.g., Amberlyst 15) | Commercially available, stable. | researchgate.netmdpi.com |

Modern Catalytic Approaches in Esterification

Microwave-Assisted Esterification Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including the esterification of carboxylic acids. unblog.fr This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and fewer by-products compared to conventional heating methods. unblog.frnih.gov For the synthesis of substituted methyl benzoates, microwave-assisted Fischer esterification is particularly effective.

In a typical procedure, the substituted benzoic acid is heated with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). unblog.frrsc.org The use of a sealed vessel allows the reaction to be conducted at temperatures above the boiling point of the solvent, which significantly accelerates the rate of reaction. unblog.fr For instance, the esterification of 4-fluoro-3-nitro benzoic acid with various alcohols under microwave irradiation at 130°C reached optimal yields in just 15 minutes. unblog.fr Similarly, the esterification of benzoic acid with butanol has been shown to be fast and efficient under microwave conditions. nih.gov

The efficiency of microwave-assisted esterification can be influenced by the nature of the substituents on the benzoic acid ring. However, studies have shown that a wide range of functional groups are well-tolerated. In one study using N-fluorobenzenesulfonimide (NFSi) as a catalyst, various substituted benzoic acids were converted to their corresponding methyl esters in near-quantitative yields after 30 minutes of microwave irradiation at 120°C. evergreensinochem.com While strong electron-withdrawing groups like a nitro group can sometimes inhibit the reaction, many other substituted systems proceed with excellent yields. evergreensinochem.com

| Substrate | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Butanol | H₂SO₄ | 130°C, 15 min | Good | unblog.fr |

| Benzoic acid | Methanol | NFSi | 120°C, 30 min | Quantitative | evergreensinochem.com |

| Ibuprofen | Methanol | NFSi | 120°C, 30 min | Quantitative | evergreensinochem.com |

| Benzoic acid | Butanol | PTSA | 140°C | High | nih.gov |

Multi-Step Synthetic Routes Involving Aromatic Functionalization

The synthesis of polysubstituted aromatic compounds like this compound often requires multi-step sequences where functional groups are introduced onto a simpler aromatic core. These routes offer flexibility in molecular design, allowing for the precise placement of substituents.

Strategies for ortho-Halogenation and Methylation on Benzoate (B1203000) Systems

Introducing substituents at the ortho position relative to an existing carboxylate or ester group is a key challenge in aromatic synthesis. Directed ortho-metalation (DoM) is a powerful strategy to achieve this regioselectivity. acs.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. acs.org The carboxylate group itself can act as a DMG. For example, unprotected benzoic acid can be treated with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -90°C) to generate a 2-lithiobenzoate species. rsc.orgresearchgate.net This lithiated intermediate can then be quenched with an appropriate electrophile. Reaction with methyl iodide introduces a methyl group, while quenching with a halogen source such as 1,2-dibromotetrachloroethane (B50365) introduces a bromine atom. rsc.orgresearchgate.net

More recent methods have utilized transition metal-catalyzed C-H activation to achieve ortho-functionalization. Iridium-catalyzed carboxylate-directed C-H methylation has been developed, offering high regioselectivity for the ortho position and tolerance to a wide array of other functional groups. acs.org Similarly, palladium-catalyzed methods using directing groups like O-methyloxime can achieve selective ortho-bromination of benzaldehyde (B42025) derivatives, which can then be converted to the corresponding benzoic acids or esters. google.com

Coupling Reactions for Introducing Aromatic and Heteroaromatic Moieties (e.g., Suzuki Coupling on Bromine)

The bromine atom on halogenated benzoates serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most widely used methods for this transformation, involving the reaction of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

This reaction is highly valuable for synthesizing complex biaryl structures. For a substrate like this compound, the bromine at the C-5 position can be selectively coupled with various aryl or heteroaryl boronic acids. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (which is activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org Suzuki couplings are known for their mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids, making this a powerful tool for derivatizing bromo-substituted benzoates. uwindsor.ca Microwave irradiation can also be employed to accelerate Suzuki coupling reactions, often reducing reaction times to mere minutes. wikipedia.org

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| ortho-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C | 97% | uwindsor.ca |

| 4-Bromo-benzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄, PPh₂PhSO₃Na, HCOOH | H₂O, 70°C | 100% conversion | nih.gov |

| PEG-p-bromobenzoate | Aryl boronic acids | Pd(OAc)₂ | Microwave, H₂O, 2-4 min | High conversion | wikipedia.org |

Nucleophilic Aromatic Substitution (SₙAr) in the Context of Halogenated Esters

While aromatic rings are typically electron-rich and undergo electrophilic substitution, those bearing strong electron-withdrawing groups can become sufficiently electron-poor to react with nucleophiles in a process known as Nucleophilic Aromatic Substitution (SₙAr). The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SₙAr to occur, the aromatic ring must be activated by electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. In the context of halogenated esters, the ester group (COOR) can act as a moderate activating group. The nature of the halogen leaving group is also crucial. Unlike in Sₙ1 and Sₙ2 reactions, the reactivity order for halogens in SₙAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, stabilizing the transition state leading to the Meisenheimer complex.

In a molecule like this compound, the fluorine atom at the C-3 position is a potential site for SₙAr, activated by the ester group at C-1. A strong nucleophile could potentially displace the fluoride (B91410) ion, provided the conditions are suitable. This reactivity offers a pathway to introduce a variety of nucleophilic moieties at this position.

Comparative Analysis of Synthetic Efficiencies, Selectivity, and Process Intensification

The selection of an optimal synthetic route for a target molecule like this compound depends on a comparative analysis of various factors, including yield, selectivity, cost, safety, and scalability. Process intensification—the development of cleaner, safer, and more energy-efficient manufacturing processes—is a key consideration.

Direct esterification methods, such as Fischer esterification, are often atom-economical. When enhanced with microwave assistance, these reactions become highly efficient, with significantly reduced reaction times and often improved yields. unblog.fracs.org This represents a form of process intensification over conventional, slow thermal methods. However, these methods rely on the availability of the corresponding substituted benzoic acid. Alternative methods like diazomethane (B1218177) esterification offer exceptional mildness and efficiency for sensitive substrates but are hampered by safety and toxicity concerns, making them less suitable for large-scale production. evergreensinochem.com

Multi-step routes involving aromatic functionalization provide greater flexibility but are inherently less atom-economical due to the multiple transformations. Directed ortho-metalation (DoM) offers excellent regioselectivity for introducing substituents adjacent to the carboxyl group but requires cryogenic temperatures and highly reactive organolithium reagents, which can pose challenges for industrial scale-up. rsc.org In contrast, modern C-H activation strategies using transition metals (e.g., Ir, Pd) can provide similar selectivity under milder conditions, representing a more advanced and potentially more scalable approach. acs.orggoogle.com

For modifying existing halogen substituents, the Suzuki coupling is a highly robust and versatile reaction with broad substrate scope and high yields, making it a preferred method for constructing biaryl systems. uwindsor.ca SₙAr reactions provide a complementary tool for introducing nucleophiles, particularly by displacing an activated fluorine atom.

Ultimately, the choice of strategy involves a trade-off. A direct, intensified process like microwave-assisted esterification is ideal if the precursor acid is available. If the synthesis requires building the substitution pattern from a simpler precursor, modern catalytic C-H activation and cross-coupling reactions offer the most powerful and selective tools, despite the longer sequence.

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target Molecule |

| Methanol | Reagent (Esterification) |

| Sulfuric acid (H₂SO₄) | Catalyst (Esterification) |

| p-Toluenesulfonic acid (PTSA) | Catalyst (Esterification) |

| 4-Fluoro-3-nitrobenzoic acid | Substrate Example |

| N-fluorobenzenesulfonimide (NFSi) | Catalyst (Esterification) |

| Diazomethane (CH₂N₂) | Reagent (Esterification) |

| Trimethylsilyldiazomethane (TMSD) | Reagent (Esterification) |

| sec-Butyllithium (s-BuLi) | Reagent (Metalation) |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Reagent (Metalation) |

| Methyl iodide | Reagent (Methylation) |

| 1,2-Dibromotetrachloroethane | Reagent (Bromination) |

| Palladium(0) / Palladium(II) complexes | Catalyst (Cross-coupling) |

| Boronic acids/esters | Reagent (Suzuki Coupling) |

| ortho-Bromoaniline | Substrate Example |

| 4-Bromo-benzoic acid | Substrate Example |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Positional and Connectivity Assignments

Proton (¹H) NMR spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in Methyl 5-bromo-3-fluoro-2-methylbenzoate. The analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and coupling constants (J) allows for the precise assignment of each proton.

The ¹H-NMR spectrum is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region. The two aromatic protons are not equivalent and will appear as distinct signals, likely doublets or doublet of doublets due to coupling with the fluorine atom. The methyl group attached to the aromatic ring and the methyl group of the ester function will each produce a singlet in the upfield region.

Table 1: Predicted ¹H-NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.4 - 7.6 | Doublet of Doublets (dd) | J(H-F), J(H-H) |

| H-6 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H-F), J(H-H) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for similar structures; actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of the electronegative fluorine and bromine atoms, as well as the ester group, significantly influences the chemical shifts of the aromatic carbons.

The spectrum is expected to display nine unique carbon signals: six for the aromatic ring, one for the ester carbonyl, one for the ester methyl group, and one for the aromatic methyl group. The carbons directly bonded to the fluorine and bromine will exhibit characteristic shifts, and the C-F coupling will be observable.

Table 2: Predicted ¹³C-NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-F | 158 - 162 (doublet, ¹JCF) |

| C-Br | 115 - 120 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-C | 120 - 150 |

| -OCH₃ | 51 - 55 |

Note: Predicted values are based on typical chemical shifts for similar structures; actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. researchgate.net Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment on the aromatic ring. researchgate.net The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-2, though the latter is substituted with a methyl group). This provides definitive confirmation of the fluorine's position.

Advanced 2D-NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, advanced two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would show correlations between the aromatic protons H-4 and H-6, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for definitively assigning the signals for the C-H units in the molecule, such as the aromatic C4-H4 and C6-H6 pairs, as well as the two methyl groups with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the ester methyl protons (-OCH₃) to the carbonyl carbon (C=O), and from the aromatic methyl protons (Ar-CH₃) to the aromatic carbons C-1, C-2, and C-3, confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₉H₈BrFO₂. chemscene.com HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Coupled Techniques (e.g., LC-MS, UPLC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for the analysis of this compound. These methods facilitate the separation of the compound from potential impurities and provide mass-to-charge ratio information for structural confirmation. While specific experimental data for this compound is not extensively published, the general approach involves chromatographic separation followed by mass analysis. A patent describing the synthesis of this compound reported a purity of 98% as determined by Gas Chromatography-Mass Spectrometry (GC-MS), a similar coupled technique. sigmaaldrich.com

| Technique | Application | Key Findings (Illustrative) |

| LC-MS | Purity Assessment & Identification | Provides retention time and mass-to-charge ratio for the parent compound and any impurities. |

| UPLC-MS | High-throughput Purity Analysis | Offers faster analysis times and higher resolution compared to conventional LC-MS. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the carbonyl group of the ester, the carbon-halogen bonds, and the aromatic ring. While the specific spectrum for this compound is not publicly available, related structures such as methyl benzoate (B1203000) derivatives exhibit characteristic C=O stretching vibrations, aromatic C-H stretches, and methyl group vibrations. google.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730-1715 |

| C-O (Ester) | 1300-1000 |

| Aromatic C-H | 3100-3000 |

| C-F (Aromatic) | 1250-1020 |

| C-Br (Aromatic) | 1075-1030 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to provide information on the aromatic ring and the methyl group. Although specific data is not available, analysis of similar aromatic compounds suggests that characteristic ring breathing modes and C-H vibrations would be observable.

Chromatographic Purity Assessment and Isolation Methodologies

High-performance and ultra-performance liquid chromatography are indispensable for determining the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates and other chemical compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the main peak would be used to identify the compound, and the area of the peak would be used to quantify its purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles and higher pressures than HPLC, resulting in faster and more efficient separations. This technique is well-suited for the high-throughput analysis of chemical libraries and for the precise determination of purity. A UPLC method for this compound would offer improved resolution and reduced analysis times compared to traditional HPLC.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of "this compound," GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in determining the purity of the compound.

Detailed research findings indicate that the purity of "this compound" can be assessed using GC-MS, with reported purities reaching 98%. While specific, detailed experimental parameters for this particular compound are not extensively published in peer-reviewed literature, a representative GC-MS methodology can be constructed based on the analysis of structurally similar halogenated aromatic esters.

A typical GC analysis would involve dissolving the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and injecting it into the gas chromatograph. The separation is achieved on a capillary column, often with a stationary phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities or starting materials. The separated compounds are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer for both identification and quantification.

Interactive Data Table: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5-10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 500 m/z |

Note: These parameters are representative and may require optimization for specific instrumentation and analytical goals.

Preparative Chromatographic Separation Techniques (e.g., Column Chromatography)

For the purification of "this compound" on a larger scale than analytical GC allows, preparative chromatographic techniques like column chromatography are employed. This method is essential for isolating the compound from reaction byproducts and unreacted starting materials, yielding a high-purity product.

The principle of column chromatography involves a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column. The crude product is loaded onto the top of the column, and the mobile phase is passed through. Separation occurs based on the differential adsorption of the compounds to the silica gel.

In the case of "this compound," a non-polar solvent system is generally effective. A common mobile phase is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation. Less polar impurities will elute first, followed by the desired product. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified "this compound."

Data Table: Typical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 mesh) |

| Mobile Phase | Petroleum ether/Ethyl acetate gradient (e.g., starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate) |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of a non-polar solvent) |

| Elution | Gravity flow or flash chromatography (using pressure to increase the flow rate) |

| Monitoring | Thin-layer chromatography (TLC) with UV visualization |

X-ray Diffraction (XRD) for Solid-State Structural Determination

To date, a crystal structure for "this compound" has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

The process of X-ray diffraction analysis involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. While this powerful technique could provide ultimate structural confirmation for "this compound," such a study has not yet been published.

Reactivity and Chemical Transformations of Methyl 5 Bromo 3 Fluoro 2 Methylbenzoate

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring is a key feature for synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide moiety of Methyl 5-bromo-3-fluoro-2-methylbenzoate is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. While specific examples utilizing this compound are not extensively documented in readily available literature, the reaction is widely applicable to a vast range of aryl bromides with diverse functional groups, including esters and fluorides. researchgate.nettcichemicals.com The reaction typically proceeds under mild conditions with high functional group tolerance. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylated alkyne. organic-chemistry.org The process is generally catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. organic-chemistry.orgsoton.ac.uk This method is highly efficient for creating C(sp²)-C(sp) bonds and is tolerant of various functional groups. nih.gov Given the successful application of Sonogashira couplings to other bromo-fluoro aromatic systems, it is a viable transformation for this compound. soton.ac.uk

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org It has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields, and several generations of catalyst systems have been developed to couple virtually any amine with a wide array of aryl halides. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on similar aryl bromide substrates.

| Reaction | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, H₂O | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | 25-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphines (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |

This table presents representative data compiled from various sources on cross-coupling reactions of aryl bromides and is intended to be illustrative for this compound.

The bromine atom of this compound can be exchanged with a metal, typically magnesium or lithium, to generate highly reactive organometallic intermediates. These intermediates, a Grignard reagent (organomagnesium) or an aryllithium species, serve as powerful carbon nucleophiles for forming new carbon-carbon bonds with various electrophiles.

Lithium-halogen exchange is a particularly rapid and efficient method for preparing aryllithium compounds from aryl bromides. nih.gov The reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.nettcnj.eduharvard.edu The cryogenic conditions are crucial to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as attacking the electrophilic ester group present in the molecule. tcnj.edu

Similarly, magnesium-halogen exchange can be used to prepare the corresponding Grignard reagent. Modern reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), are highly effective for this transformation and can often be performed under less stringently cold conditions than lithium-halogen exchanges.

Once generated, these organometallic intermediates can react with a wide range of electrophiles, as shown in the following representative table.

| Organometallic Intermediate | Reagent | Electrophile | Product Type |

| Aryllithium | n-BuLi or t-BuLi, -78°C | CO₂ then H⁺ | Benzoic acid derivative |

| Aryllithium | n-BuLi or t-BuLi, -78°C | DMF | Benzaldehyde (B42025) derivative |

| Aryllithium | n-BuLi or t-BuLi, -78°C | R₂CO (Ketone) | Tertiary alcohol |

| Grignard Reagent | i-PrMgCl·LiCl | RCHO (Aldehyde) | Secondary alcohol |

This table illustrates potential transformations of the organometallic intermediates derived from this compound.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

In the case of this compound, the potential DMGs are the methyl ester (-COOCH₃), the methyl group (-CH₃), and the fluorine atom (-F). The hierarchy of directing ability generally places amide and carbamate (B1207046) groups as the most powerful, followed by groups like methoxy, and then weaker directors. uwindsor.ca The ester group is considered a relatively weak DMG.

A critical analysis of the substitution pattern of this compound reveals that a standard DoM reaction is unlikely to be a viable strategy. All positions ortho to the potential directing groups are already substituted:

The positions ortho to the C-1 ester group are C-2 (methyl) and C-6 (unsubstituted C-H).

The position ortho to the C-2 methyl group is C-3 (fluoro).

The positions ortho to the C-3 fluoro group are C-2 (methyl) and C-4 (unsubstituted C-H).

While deprotonation at C-6 (ortho to the ester) or C-4 (ortho to the fluorine) might be electronically feasible, the steric hindrance from the adjacent methyl group at C-2 would likely impede the approach of the bulky organolithium base-DMG complex, making this pathway inefficient compared to other potential reactions like halogen-metal exchange.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. organicchemistrytutor.comstackexchange.com

This compound contains two potential leaving groups: bromide and fluoride (B91410). In SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comwyzant.com The stability of this intermediate is key to the reaction's feasibility.

Transformations Involving the Ester Moiety

The methyl ester group provides a site for classic carbonyl chemistry, most notably reduction.

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (5-bromo-3-fluoro-2-methylphenyl)methanol. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective at reducing esters and carboxylic acids to primary alcohols. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Importantly, LiAlH₄ does not typically reduce aryl halides under these conditions, allowing for the selective reduction of the ester group while leaving the C-Br and C-F bonds intact. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide and to quench any excess reagent.

Amidation Reactions (e.g., Amine-Ester Exchange, Direct Amidation with Amidoboranes)

The conversion of the methyl ester group in this compound to an amide is a key transformation for introducing nitrogen-containing functional groups. This can be achieved through several methods, primarily by reaction with amines.

Amine-Ester Exchange: This classical method involves the direct reaction of the ester with a primary or secondary amine. The reaction is typically reversible and often requires elevated temperatures or the use of a catalyst to proceed efficiently. While direct amidation of esters can be challenging, various catalytic systems have been developed to promote the reaction. For instance, catalysts based on niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the direct amidation of various esters with amines, often under solvent-free conditions. researchgate.net Organoboron catalysts and transition metals like titanium and zirconium have also been employed to facilitate this transformation. researchgate.net

Direct Amidation with Amidoboranes: More recent methodologies may employ reagents like amidoboranes for direct amidation, although specific examples on this substrate are not prevalent. These reactions often proceed under milder conditions compared to traditional amine-ester exchanges.

The table below summarizes representative conditions for the direct amidation of methyl esters, which are applicable to this compound.

Table 1: Representative Conditions for Direct Amidation of Methyl Esters

| Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Primary Amine (e.g., n-octylamine) | Nb₂O₅ | Solvent-free | 160-180 | High yield of corresponding amide researchgate.net |

| Secondary Amine | Organoboron Catalyst | Toluene | 100-120 | Formation of tertiary amide |

| Aniline | Tantalum Alkoxide | Xylene | Reflux | Formation of anilide |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the compound with an alcohol (R'-OH) to replace the methyl group with a different alkyl or aryl group (R'). The reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Protonic acids (like sulfuric acid) or Lewis acids are used as catalysts. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess, or one of the products (methanol, in this case) is removed as it is formed.

Base-Catalyzed Transesterification: Strong bases like sodium alkoxide are used. The reaction is generally faster than the acid-catalyzed version but can be complicated by saponification if water is present.

Table 2: General Conditions for Transesterification

| Catalyst Type | Example Catalyst | Conditions | Key Considerations |

|---|---|---|---|

| Acid | H₂SO₄, TsOH | Excess alcohol, heat, removal of methanol (B129727) | Equilibrium-driven process |

| Base | NaOMe, t-BuOK | Anhydrous alcohol | Risk of competing hydrolysis (saponification) |

Hydrolysis and Carboxylic Acid Regeneration

The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid, 5-bromo-3-fluoro-2-methylbenzoic acid. This transformation is fundamental for subsequent reactions that require a carboxylic acid moiety, such as certain coupling reactions or the formation of acid chlorides. The synthesis of the title compound often starts from this carboxylic acid, indicating the feasibility and importance of this reversible transformation. chemicalbook.com

Alkaline Hydrolysis (Saponification): This is the most common method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester is heated with a strong acid (e.g., sulfuric acid or hydrochloric acid) in the presence of excess water. This is an equilibrium process, the reverse of Fischer esterification.

Reactivity of the Aryl Fluoride Moiety

The fluorine atom attached to the aromatic ring significantly influences the molecule's electronic properties and offers a site for specific chemical modifications.

Influence of Fluorine on Aromatic Reactivity and Electronic Properties

The fluorine atom exerts a dual electronic effect on the aromatic ring. wikipedia.org

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond. numberanalytics.com This deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609).

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. wikipedia.org This effect adds electron density back to the ring, particularly at the ortho and para positions.

The substitution of hydrogen with fluorine can also stabilize the aromatic ring, leading to higher thermal and chemical resistance. nih.govacs.org This is attributed to the creation of new π-orbitals that are lower in energy. nih.govacs.org

Selective Defluorination and Further Functionalization Strategies

Cleavage of the robust carbon-fluorine bond is challenging but can be achieved under specific conditions, allowing for further functionalization.

Nucleophilic Aromatic Substitution (SₙAr): The presence of electron-withdrawing groups on the aromatic ring facilitates SₙAr reactions. In this compound, the ester group provides some electron-withdrawing character, potentially enabling the displacement of the fluoride by strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions. The regioselectivity of such reactions can be influenced by all substituents on the ring.

Reductive Defluorination: Catalytic hydrodefluorination (HDF) can replace the C-F bond with a C-H bond. For instance, bifunctional iridium catalysts have been shown to selectively defluorinate polyfluoroarenes, with the reaction being facilitated by electron-withdrawing substituents. mdpi.com These reactions often proceed via a nucleophilic aromatic substitution mechanism involving a hydride species. mdpi.com

Oxidative Defluorination: Certain catalytic systems, such as μ-nitrido diiron phthalocyanine (B1677752) complexes, can efficiently defluorinate perfluorinated aromatics under mild, oxidative conditions using hydrogen peroxide as the oxidant. acs.org

Reactions at the Methyl Substituent (Benzylic Position)

The methyl group attached directly to the benzene ring is at a benzylic position. This position is activated towards certain reactions because radical or ionic intermediates formed at this site are stabilized by resonance with the aromatic ring. youtube.com

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine) under free-radical conditions. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., peroxide or UV light) will convert the methyl group into a bromomethyl group (-CH₂Br). youtube.com This benzylic bromide is a versatile synthetic intermediate, readily undergoing nucleophilic substitution (Sₙ1 or Sₙ2) reactions to introduce a wide variety of functional groups. khanacademy.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid (-COOH). This reaction requires the presence of at least one benzylic hydrogen. This would transform the molecule into a dicarboxylic acid derivative.

Table 3: Common Reactions at the Benzylic Methyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), initiator | Bromomethyl (-CH₂Br) |

| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

Free Radical Functionalization (e.g., Benzylic Bromination)

The methyl group attached to the benzene ring is a benzylic position, which is particularly susceptible to free radical reactions. The stability of the intermediate benzyl (B1604629) radical makes the C-H bonds of the methyl group weaker and more reactive than typical alkyl C-H bonds.

Benzylic bromination is a characteristic free radical functionalization reaction for toluene and its derivatives. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), or under photochemical conditions. vedantu.comresearchgate.net For this compound, the reaction would proceed by the abstraction of a hydrogen atom from the 2-methyl group by a bromine radical, forming a stabilized benzyl radical. This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the benzylic bromide. vedantu.com

The presence of electron-withdrawing groups on the aromatic ring, such as the bromo, fluoro, and methyl ester substituents, can deactivate the ring towards electrophilic attack but has a less pronounced effect on the rate of free radical chain reactions at the benzylic position. google.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. google.com

| Reagent | Initiator | Solvent | Expected Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or AIBN / Light (hν) | Carbon Tetrachloride (CCl₄) | Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate |

Oxidation Reactions (e.g., to Aldehyde or Carboxylic Acid)

The benzylic methyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the strength and type of the oxidizing agent used. libretexts.orgncert.nic.in The benzylic position is activated towards oxidation because the adjacent aromatic ring can stabilize radical or cationic intermediates formed during the reaction. masterorganicchemistry.com

Oxidation to Carboxylic Acid: Vigorous oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline conditions, or chromic acid, will typically oxidize the entire alkyl side chain to a carboxyl group. ncert.nic.inmasterorganicchemistry.comstackexchange.com Regardless of the length of the alkyl chain, if there is at least one benzylic hydrogen, it will be oxidized to a carboxylic acid. masterorganicchemistry.com In this case, the methyl group would be converted to a carboxylic acid, yielding 5-bromo-3-fluoro-2-(methoxycarbonyl)benzoic acid.

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are easily oxidized further to carboxylic acids. libretexts.org This requires the use of milder and more controlled oxidizing agents. Reagents like chromyl chloride (CrO₂Cl₂) in what is known as the Etard reaction can convert a benzylic methyl group to an aldehyde. ncert.nic.in Another method involves treating the substituted toluene with chromic oxide (CrO₃) in acetic anhydride, which forms a benzylidene diacetate intermediate that can be hydrolyzed to the aldehyde. ncert.nic.in More modern and convenient methods for this transformation may also be employed. researchgate.netorganic-chemistry.org

| Oxidizing Agent | Conditions | Expected Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, Acidic or Alkaline | 5-Bromo-3-fluoro-2-(methoxycarbonyl)benzoic acid |

| Chromyl Chloride (CrO₂Cl₂) | Inert Solvent, followed by hydrolysis | Methyl 5-bromo-3-fluoro-2-formylbenzoate |

| Chromic Oxide (CrO₃) / Acetic Anhydride | Followed by aqueous acid hydrolysis | Methyl 5-bromo-3-fluoro-2-formylbenzoate |

Ring Modification and Rearrangement Strategies

Modification of the aromatic ring of this compound can be approached through several strategies, primarily involving the introduction of new substituents via electrophilic or nucleophilic aromatic substitution. The existing substituents profoundly influence the position and feasibility of these reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the directing effects of the existing groups determine the position of the incoming electrophile. fiveable.melibretexts.org The substituents on the ring are:

-CH₃ (methyl): An activating, ortho-, para-directing group. libretexts.org

-COOCH₃ (methyl ester): A deactivating, meta-directing group. libretexts.org

-Br (bromo) and -F (fluoro): Deactivating, ortho-, para-directing groups. libretexts.org

The combined effect of these groups makes predicting the outcome of EAS complex. The methyl group activates the ortho (position 3, already occupied) and para (position 6) positions. The halogens also direct ortho and para to themselves. The strongly deactivating methyl ester group directs meta to itself (positions 4 and 6). Position 6 is favored by the activating methyl group and the deactivating ester group. Position 4 is favored by the directing effects of the fluorine and bromine atoms. Given the steric hindrance at the positions adjacent to existing substituents, and the conflicting electronic effects, any further electrophilic substitution would likely result in a mixture of products or require harsh reaction conditions. msu.edupressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the methyl ester, bromo, and fluoro groups all withdraw electron density from the ring, making it electron-deficient and thus more susceptible to attack by nucleophiles. researchgate.net

The SNAr mechanism requires the presence of a good leaving group (like a halide) and electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this molecule, the fluorine atom (at C3) is ortho to the methyl ester group (at C1) and para to the bromine atom (at C5). Similarly, the bromine atom (at C5) is para to the fluorine atom (at C3). A strong nucleophile could potentially displace either the fluorine or bromine atom. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which facilitates the initial nucleophilic attack. Therefore, a nucleophile would likely attack the carbon bearing the fluorine atom. mdpi.com

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₈BrFO₂ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |

| Carbon Tetrachloride | CCl₄ |

| Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate | C₉H₇Br₂FO₂ |

| Potassium Permanganate | KMnO₄ |

| Chromic Acid | H₂CrO₄ |

| 5-Bromo-3-fluoro-2-(methoxycarbonyl)benzoic acid | C₉H₆BrFO₄ |

| Chromyl Chloride | CrO₂Cl₂ |

| Chromic Oxide | CrO₃ |

| Acetic Anhydride | C₄H₆O₃ |

| Methyl 5-bromo-3-fluoro-2-formylbenzoate | C₉H₆BrFO₃ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. umass.edunih.govnih.gov This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

For Methyl 5-bromo-3-fluoro-2-methylbenzoate, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d,p). rsc.org This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the equilibrium geometry. The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the steric interactions and electronic effects imposed by the various substituents on the benzene (B151609) ring.

Illustrative Optimized Geometry Parameters for this compound Disclaimer: The following data is hypothetical, based on typical values for similar substituted benzoates, and serves to illustrate the output of a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-Br | ~1.90 Å |

| Bond Length | C(ar)-F | ~1.35 Å |

| Bond Length | C(ar)-C(methyl) | ~1.51 Å |

| Bond Length | C(ar)-C(ester) | ~1.50 Å |

| Bond Angle | F-C(ar)-C(ar)-Br | ~118° |

| Dihedral Angle | C(ar)-C(ar)-C(ester)=O | ~10° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Illustrative Frontier Orbital Energies Disclaimer: The following data is hypothetical and for illustrative purposes.

| Orbital | Calculated Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

DFT calculations are highly effective at predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Comparing the positions and intensities of calculated vibrational modes (e.g., C=O stretch, C-F stretch, C-Br stretch) with an experimental spectrum helps to validate the structure. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govrsc.org These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. For fluorinated compounds, the prediction of ¹⁹F chemical shifts is particularly useful due to their large chemical shift dispersion and sensitivity to the electronic environment. nih.govrsc.org The accuracy of these predictions allows for the confident assignment of signals in experimental NMR spectra to specific nuclei within the molecule.

Illustrative Predicted Spectroscopic Data Disclaimer: The following data is hypothetical and based on typical values for the functional groups present.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~1725 cm⁻¹ | C=O stretch (ester) |

| IR | Vibrational Frequency | ~1150 cm⁻¹ | C-F stretch |

| ¹³C NMR | Chemical Shift | ~165 ppm | C=O (ester carbonyl) |

| ¹H NMR | Chemical Shift | ~3.9 ppm | -OCH₃ (ester methyl) |

| ¹⁹F NMR | Chemical Shift | ~ -110 ppm | Ar-F |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different three-dimensional arrangements, or conformations, of a molecule and their relative energies. lumenlearning.com For this compound, a key conformational feature is the orientation of the methyl ester group relative to the plane of the benzene ring.

The rotation around the single bond connecting the ester group's carbonyl carbon to the aromatic ring can be studied by performing a potential energy surface (PES) scan. This involves calculating the molecule's energy at various fixed values of the relevant dihedral angle. The resulting energy profile reveals the most stable conformation(s) and the energy barriers to rotation between them. For methyl benzoate (B1203000) itself, a planar conformation is generally preferred to maximize conjugation between the ester group and the aromatic ring. rsc.org However, the presence of an ortho-methyl group in the target molecule introduces significant steric hindrance, which likely forces the ester group to twist out of the plane of the ring to relieve this strain. rsc.orgscispace.com Conformational analysis can quantify this twist and determine the most energetically favorable orientation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

A critical point on a reaction pathway is the transition state (TS), which represents the highest energy structure along the minimum energy path. Locating the TS is a primary goal of mechanistic studies. Computational algorithms can search for and characterize these TS structures, which are identified as saddle points on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the structures and energies of the reactants and the transition state are known, the activation energy (Ea) of the reaction can be calculated as the energy difference between them. rsc.orgresearchgate.net This value is directly related to the reaction rate via the Arrhenius equation. For instance, the mechanism of saponification (base-catalyzed hydrolysis) of this compound could be investigated. Calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, identifying the transition state for this step and calculating its activation energy. The electronic effects of the fluoro, bromo, and methyl substituents would influence the stability of the transition state and thus directly impact the calculated activation energy and predicted reaction rate. chegg.com

In Silico Design and Prediction of Novel Derivatives and Reaction Conditions

Computational, or in silico, methods are powerful tools for the rational design of novel molecules and for predicting optimal reaction conditions, thereby accelerating the discovery and development process.

Design of Novel Derivatives: Starting from a core scaffold like this compound, in silico design techniques can be used to generate libraries of new derivatives with potentially enhanced properties. This process often involves modifying the substituents on the aromatic ring. The effect of these modifications on the molecule's electronic and steric properties can be predicted using computational methods. nih.gov

For example, DFT calculations can be used to assess how different functional groups at various positions on the benzoate ring would alter the molecule's dipole moment, polarizability, and HOMO/LUMO energies. nih.gov This information can be invaluable in designing derivatives with specific electronic characteristics. Molecular docking simulations can then be employed to predict the binding affinity of these designed derivatives to a biological target, a crucial step in drug discovery. mdpi.com This approach allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing. researchgate.net

Prediction of Reaction Conditions: The prediction of optimal reaction conditions (e.g., solvent, temperature, catalyst) is a significant challenge in synthetic chemistry. Machine learning models, trained on large datasets of chemical reactions, are emerging as a powerful tool to address this challenge. nih.govacs.org

These models can learn complex relationships between reactants, products, and reaction conditions. For a given transformation, such as the synthesis of a specific derivative of this compound, a trained neural network model could predict a suitable combination of catalyst, solvent, and temperature. nih.govchemintelligence.com For instance, a model trained on millions of reactions from databases like Reaxys has demonstrated the ability to predict the complete reaction context with high accuracy. nih.govchemintelligence.com This predictive capability can significantly reduce the amount of empirical experimentation required to find the optimal conditions for a new reaction.

Table 2: Example of In Silico Predicted Reaction Conditions for a Hypothetical Suzuki Coupling Reaction This table provides an example of how computational models might predict reaction conditions.

| Parameter | Predicted Condition | Confidence Score |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 0.92 |

| Solvent 1 | Toluene (B28343) | 0.88 |

| Solvent 2 | Water | 0.75 |

| Reagent 1 | K₂CO₃ | 0.95 |

| Temperature (°C) | 100 | 0.85 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Optimization (Focusing on methodological principles, not specific biological results)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov This approach is fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency. drugdesign.org

Methodological Principles of QSAR: The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov A QSAR study typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled. The compounds should be structurally related, and their activities should span a significant range. drugdesign.org

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be classified into different categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, molecular shape indices). nih.gov